molecular formula C13H10N2O2 B2484909 6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione CAS No. 34419-02-8

6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione

Cat. No. B2484909
CAS RN: 34419-02-8
M. Wt: 226.235
InChI Key: HDGAYMVNWSXKLI-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione is a small molecule that belongs to the class of organic compounds known as isoquinolones and derivatives . These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .


Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Molecular Structure Analysis

The molecular structure of 6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione consists of a benzo[de]isoquinoline-1,3-dione core with an amino group at the 6-position . The chemical formula is C12H8N2O2 .


Physical And Chemical Properties Analysis

The average molecular weight of 6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione is 212.2041 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources.

properties

IUPAC Name

6-amino-2-methylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-15-12(16)8-4-2-3-7-10(14)6-5-9(11(7)8)13(15)17/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGAYMVNWSXKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=C(C=C2)N)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione

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